molecular formula C7H12O3 B2433031 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid CAS No. 876605-24-2

2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid

Cat. No.: B2433031
CAS No.: 876605-24-2
M. Wt: 144.17
InChI Key: IKGUMJUGKJCELW-RITPCOANSA-N
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Description

2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid is a synthetic intermediate commonly used in pharmaceutical synthesis. It is characterized by its molecular formula C7H12O3 and a molecular weight of 144.2 g/mol . This compound is notable for its role in the development of various pharmaceutical agents due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent quality control measures are essential to maintain the purity and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, making it valuable in drug development and biochemical research .

Comparison with Similar Compounds

Uniqueness: 2-[(1R,3S)-rel-3-Hydroxycyclopentyl]acetic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-[(1R,3S)-3-hydroxycyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGUMJUGKJCELW-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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